molecular formula C14H13Cl2N3O3 B3011643 4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-32-1

4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B3011643
CAS No.: 941980-32-1
M. Wt: 342.18
InChI Key: KLSSHWGSEMQYEW-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Its structure includes a 3,4-dichlorophenyl substituent at the 4-position and a 2-hydroxyethyl group at the 6-position.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c15-8-2-1-7(5-9(8)16)12-11-10(17-14(22)18-12)6-19(3-4-20)13(11)21/h1-2,5,12,20H,3-4,6H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSSHWGSEMQYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (commonly referred to as DCH-PEPy) is a novel pyrrolopyrimidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

DCH-PEPy features a unique pyrrolo-pyrimidine core structure characterized by a dichlorophenyl group and a hydroxyethyl substituent. Its molecular formula is C15H15Cl2N2O3C_{15}H_{15}Cl_2N_2O_3 with a molecular weight of approximately 344.21 g/mol . The structural attributes suggest potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₅H₁₅Cl₂N₂O₃
Molecular Weight344.21 g/mol
CAS Number941980-32-1

Pharmacological Potential

Research indicates that compounds within the pyrrolopyrimidine family exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through mechanisms that may involve interference with cell cycle progression and apoptosis induction.
  • Antifungal Properties : The presence of the pyrrolopyrimidine core is associated with antifungal activity against various strains.
  • Enzyme Inhibition : Preliminary studies suggest that DCH-PEPy may interact with enzymes involved in critical metabolic pathways.

The specific mechanism of action for DCH-PEPy remains largely unexplored; however, its structural features imply potential interactions with:

  • Receptor Tyrosine Kinases (RTKs) : Analogous compounds have been identified as potent inhibitors of VEGFR-2 and other RTKs, which play significant roles in angiogenesis and cancer progression .

Case Studies

  • VEGFR-2 Inhibition : A related study demonstrated that phenyl-substituted pyrrolopyrimidines effectively inhibited VEGFR-2 with varying potency. Compounds similar to DCH-PEPy were found to be significantly more effective than standard inhibitors in preclinical models .
  • Antimycobacterial Activity : A high-throughput screening against a library of compounds revealed potential antimycobacterial activity for certain pyrrolopyrimidine derivatives. While specific data on DCH-PEPy is lacking, the structural similarities suggest it may possess similar properties against Mycobacterium tuberculosis .

Future Directions for Research

Given the preliminary findings regarding the biological activity of DCH-PEPy, further research is warranted to:

  • Conduct detailed structure-activity relationship (SAR) studies to optimize its pharmacological profile.
  • Investigate its efficacy and safety in vivo through animal models.
  • Explore its potential applications in treating specific diseases, particularly those involving angiogenesis and microbial infections.

Scientific Research Applications

The biological activity of DCH-PEPy remains under investigation. However, preliminary analyses indicate that compounds within the pyrrolo-pyrimidine family exhibit various biological activities, including:

  • Antitumor properties : Similar compounds have shown effectiveness against certain cancer cell lines.
  • Antifungal activities : The structural characteristics may allow for interaction with fungal enzymes or receptors.
  • Enzyme inhibition : The compound may interact with specific enzymes involved in disease pathways.

Further research is necessary to elucidate these interactions fully and assess the compound's therapeutic potential.

Synthesis and Production

The synthesis of DCH-PEPy typically involves several chemical reactions that could include:

  • Formation of the pyrrolopyrimidine core : Using appropriate reagents such as potassium permanganate for oxidation.
  • Substitution reactions : Introducing the dichlorophenyl and hydroxyethyl groups under controlled conditions.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Potential Applications

DCH-PEPy's applications span multiple fields:

Medicinal Chemistry

  • Drug Development : The compound's structural features suggest it could serve as a lead compound for developing new therapeutic agents targeting cancer or fungal infections.
  • Pharmacological Studies : Investigating its mechanism of action could lead to insights into new treatment pathways.

Biochemistry

  • Enzyme Interaction Studies : Understanding how DCH-PEPy interacts with biological targets can provide insights into its potential as an enzyme inhibitor.
  • Receptor Binding Studies : Investigating its binding affinity to various receptors may reveal applications in treating diseases related to receptor dysfunction.

Agricultural Chemistry

  • Pesticide Development : Given its potential antifungal properties, DCH-PEPy might be explored as a candidate for developing agricultural fungicides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Notable Properties/Data
Target: 4-(3,4-Dichlorophenyl)-6-(2-hydroxyethyl)-... C₁₄H₁₂Cl₂N₃O₃ ~353.18 3,4-Dichlorophenyl, 2-hydroxyethyl Higher lipophilicity (Cl groups); moderate solubility (hydroxyethyl) inferred from analogs .
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-... () C₂₀H₁₈ClN₃O₃ 383.83 4-Chlorophenyl, 4-methoxybenzyl Increased aromaticity (methoxybenzyl); higher molecular weight; no reported bioactivity .
4-(4-Chlorophenyl)-6-(2-hydroxypropyl)-... () C₁₅H₁₆ClN₃O₃ 321.76 4-Chlorophenyl, 2-hydroxypropyl Lower Cl content; hydroxypropyl may enhance solubility vs. hydroxyethyl; Smiles: CC(O)CN1CC2=C(C1=O)C(c1ccc(Cl)cc1)NC(=O)N2 .
4-(2-Chlorophenyl)-6-ethyl-... () C₁₃H₁₃ClN₃O₃ ~294.72 2-Chlorophenyl, ethyl Reduced steric hindrance (ethyl vs. hydroxyethyl); lower molecular weight .
6-Allyl-4-(4-ethoxyphenyl)-... () C₁₇H₁₉N₃O₃ 313.35 4-Ethoxyphenyl, allyl Ethoxy group improves metabolic stability; allyl may confer reactivity in further derivatization .
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-... () C₁₉H₁₈N₃O₄ ~352.37 2-Hydroxyphenyl, 4-methoxyphenyl Yield: 87%; MP: ~220°C; FTIR peaks: 3640 (OH), 1680 (amide C=O); potential bioactivity via 2D-QSAR .

Functional Group Impact on Bioactivity

  • Chlorinated Aryl Groups: The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to mono-Cl (–9) or non-halogenated analogs (). This is consistent with pesticidal pyrrolo-diones (e.g., fluoroimide in ) .
  • Hydroxyalkyl vs. Alkyl/Aryl Substituents : The 2-hydroxyethyl group balances solubility and membrane permeability, contrasting with purely hydrophobic groups like ethyl () or benzyl (). Hydroxypropyl () may offer similar benefits but with altered steric effects.
  • Methoxy/Ethoxy Groups : These electron-donating groups () improve metabolic stability compared to hydroxy groups, which may undergo glucuronidation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A general approach involves reacting substituted phenyl precursors with heterocyclic intermediates under reflux conditions (e.g., using DMF or THF as solvents) . Purification is critical; column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) and recrystallization (ethanol/water mixtures) are effective. Monitor purity using TLC (Rf ~0.1–0.5 in CHCl₃/MeOH systems) and confirm via HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Resolve aromatic protons (δ 6.7–7.5 ppm) and hydroxyethyl groups (δ 3.5–4.0 ppm for CH₂ and δ 1.5–2.0 ppm for OH). Compare with similar pyrrolo-pyrimidine derivatives .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns for chlorine atoms .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .

Q. How should solubility challenges be addressed during in vitro assays?

  • Methodological Answer : The compound’s dichlorophenyl and hydroxyethyl groups suggest moderate polarity. Use DMSO for stock solutions (10–50 mM), followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80). For precipitation issues, pre-saturate solvents with nitrogen or use co-solvents like PEG-400 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace dichlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects .
  • Assay Design : Test against kinase targets (e.g., tyrosine kinases) using fluorescence polarization or ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculations) .

Q. What computational methods are suitable for predicting its binding affinity and metabolic stability?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Parameterize force fields for chlorine atoms .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of substituents on reactivity .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability (LogP), CYP450 interactions, and bioavailability .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>99% purity).
  • Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum-free conditions) and include internal controls .
  • Meta-Analysis : Use tools like RevMan to statistically pool data from independent studies, accounting for variables like solvent choice or incubation time .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings; optimize ligand-to-metal ratios .
  • Process Control : Implement inline FTIR or PAT tools to monitor intermediate formation. Scale reactions using flow chemistry to enhance heat/mass transfer .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer :

  • Stress Testing : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Use HPLC to quantify degradation products (e.g., hydrolysis of the dione ring) .
  • Formulation : Lyophilize with cryoprotectants (trehalose or mannitol) for −80°C storage. Avoid aqueous solutions at pH >8.0 .

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